7-Hexadecene, (Z)-
Overview
Description
. It is characterized by the presence of a double bond between the 7th and 8th carbon atoms in the 16-carbon chain, with the hydrogen atoms on the same side of the double bond (cis configuration). This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexadecene, (Z)- can be achieved through several methods. One common approach involves the partial hydrogenation of 1,7-Hexadecadiene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature conditions .
Industrial Production Methods: In industrial settings, 7-Hexadecene, (Z)- is often produced through the oligomerization of ethylene followed by selective hydrogenation. This process involves the use of metal catalysts such as nickel or cobalt to facilitate the oligomerization reaction, followed by hydrogenation to achieve the desired cis configuration .
Chemical Reactions Analysis
Types of Reactions: 7-Hexadecene, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert 7-Hexadecene, (Z)- to hexadecane using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as 7-bromohexadecene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products:
Oxidation: 7-Hexadecanol, 7-Hexadecanal, and 7-Hexadecanoic acid.
Reduction: Hexadecane.
Substitution: 7-Bromohexadecene and 7-Chlorohexadecene.
Scientific Research Applications
7-Hexadecene, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reference standard in gas chromatography.
Medicine: Research has explored its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 7-Hexadecene, (Z)- varies depending on its application:
Pheromone Activity: In insects, it acts as an aggregation-sex pheromone, attracting both males and females.
Antimicrobial Activity: Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
trans-7-Hexadecene: The trans isomer of 7-Hexadecene, which has the hydrogen atoms on opposite sides of the double bond.
Hexadecane: A saturated hydrocarbon with no double bonds.
1-Hexadecene: An isomer with the double bond at the first carbon position.
Uniqueness: 7-Hexadecene, (Z)- is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration influences its reactivity, boiling point, and interaction with biological systems .
Properties
IUPAC Name |
(Z)-hexadec-7-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3/b15-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPUSPPFVAJNGY-SQFISAMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880853 | |
Record name | 7-hexadecene, (z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35507-09-6 | |
Record name | 7-Hexadecene, (7Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-hexadecene, (z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HEXADECENE, (7Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NFJ2J817O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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